Calcium trinatrium diethylenetriaminepentaacetic acid hydrate
Description
IUPAC Name: Calcium trisodium 2-[bis({2-[bis(carboxylatomethyl)amino]ethyl})amino]acetate hydrate Synonyms: Calcium trisodium diethylenetriaminepentaacetate hydrate (Ca-DTPA trisodium salt hydrate), CANA3-DTPA . Molecular Formula: C₁₄H₂₀CaN₃Na₃O₁₁ Molecular Weight: 515.37 g/mol .
This compound is a polyaminocarboxylate chelator with five carboxylate groups and three amine groups, enabling strong coordination with divalent and trivalent metal ions. It is primarily used in medical and industrial applications for heavy metal detoxification, radionuclide sequestration, and as a stabilizer in chemical processes . Its hydrate form enhances solubility, making it suitable for intravenous administration in cases of internal radioactive metal contamination (e.g., plutonium, americium) .
Properties
IUPAC Name |
calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Ca.3Na.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;;1H2/q;+2;3*+1;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWYUNJDQLQGT-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20CaN3Na3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-35-5 | |
| Record name | Calciate(3-), [N-[2-[bis[(carboxy-κO)methyl]amino-κN]ethyl]-N-[2-[[(carboxy-κO)methyl](carboxymethyl)amino-κN]ethyl]glycinato(5-)-κN]-, trisodium, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate, also known as CANA3-DTPA, are heavy metal ions, including cadmium, beryllium, and actinides such as plutonium and americium. These heavy metals are known to cause toxicity in biological systems.
Mode of Action
CANA3-DTPA acts by forming highly stable complexes with these heavy metal ions. The compound achieves its therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes. These complexes are then excreted from the body, reducing the burden of the heavy metals.
Biochemical Pathways
The biochemical pathways affected by CANA3-DTPA primarily involve the sequestration and elimination of heavy metals. By binding to heavy metals, CANA3-DTPA prevents these metals from interacting with biological molecules and disrupting essential cellular processes. The downstream effects include a reduction in heavy metal toxicity and associated health risks.
Pharmacokinetics
The pharmacokinetics of CANA3-DTPA involve its distribution and elimination from the body. The compound is administered intravenously and is distributed throughout the body, where it can bind to heavy metals. It is then eliminated from the body through the kidneys. The pharmacokinetic properties of CANA3-DTPA contribute to its bioavailability and its effectiveness in reducing heavy metal toxicity.
Result of Action
The result of the action of CANA3-DTPA is the reduction of heavy metal toxicity in the body. By forming stable complexes with heavy metals, CANA3-DTPA prevents these metals from causing cellular damage. This leads to a decrease in the symptoms and health risks associated with heavy metal toxicity.
Action Environment
The action of CANA3-DTPA can be influenced by environmental factors. For example, the presence of other ions in the body can affect the ability of CANA3-DTPA to form complexes with heavy metals. Additionally, the pH of the environment can influence the stability of the complexes formed. Understanding these environmental factors is important for optimizing the use of CANA3-DTPA in treating heavy metal toxicity.
Biological Activity
Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate, commonly referred to as calcium diethylenetriaminepentaacetate (Ca-DTPA), is a synthetic chelating agent used primarily in medical applications for the treatment of heavy metal poisoning. This article delves into its biological activity, mechanisms of action, and implications in clinical settings, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₁₈CaN₃Na₃O₁₀
- Molecular Weight : 497.35 g/mol
- CAS Number : 12111-24-9
- IUPAC Name : Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Structure
The compound features multiple carboxylate and amine groups that facilitate its chelating properties, allowing it to bind with various metal ions effectively.
Ca-DTPA functions by forming stable complexes with heavy metals, which are then excreted from the body. Its mechanism involves:
- Chelation : The compound binds to toxic metals such as lead, mercury, and plutonium, reducing their bioavailability and toxicity.
- Excretion : The metal-chelate complex is primarily eliminated through renal pathways, enhancing the detoxification process.
Case Studies and Research Findings
-
Lead Poisoning Treatment :
- A study demonstrated that Ca-DTPA significantly reduced blood lead levels in patients with chronic lead poisoning. The administration of Ca-DTPA led to a marked decrease in lead concentration in biological fluids over time, highlighting its effectiveness as a therapeutic agent against heavy metal toxicity .
- Zinc Depletion :
- Animal Studies :
Table: Summary of Biological Activity of Ca-DTPA
Safety and Side Effects
While Ca-DTPA is effective in treating heavy metal poisoning, it is not without risks. Potential side effects include:
- Electrolyte Imbalance : Due to the chelation of essential metals.
- Renal Toxicity : High doses can stress renal function.
- Increased Intracranial Pressure : Notable during intravenous administration .
Monitoring Recommendations
Patients undergoing treatment with Ca-DTPA should be monitored for:
- Blood levels of essential metals (e.g., zinc, manganese).
- Renal function tests.
- Neurological assessments if intravenous administration is employed.
Scientific Research Applications
Medical Applications
-
Heavy Metal Poisoning Treatment
- Ca-DTPA is primarily used in clinical settings for the treatment of heavy metal poisoning, particularly from radioactive elements. It binds to metals like plutonium, americium, and cerium, facilitating their removal from the body.
- A study demonstrated that Ca-DTPA significantly increased the urinary excretion of plutonium in individuals with internal contamination, highlighting its effectiveness in clinical toxicology .
-
Radiation Exposure
- In cases of accidental exposure to radioactive materials, Ca-DTPA is administered to mitigate the effects of radiation by enhancing the clearance of radionuclides from the body. This application is critical for first responders and nuclear accident victims.
-
Chelation Therapy
- Beyond heavy metals, Ca-DTPA has been explored for use in chelation therapy for conditions such as Wilson's disease, where copper accumulation poses health risks. The compound's ability to chelate various metal ions makes it a versatile therapeutic agent.
Environmental Applications
- Soil Remediation
-
Water Treatment
- The compound is also utilized in water treatment processes to bind heavy metals present in industrial effluents, thereby reducing their toxicity before discharge into natural water bodies.
Case Studies
Comparison with Similar Compounds
Structural and Functional Differences
Calcium Trisodium DTPA Hydrate vs. Disodium Calcium EDTA Hydrate
- Structure :
- DTPA : Contains three sodium ions, one calcium ion, and a pentadentate ligand with five carboxylate groups and three tertiary amines .
- EDTA : Ethylenediaminetetraacetic acid (EDTA) has four carboxylate groups and two amine groups, forming a hexadentate structure. The disodium calcium salt (C₁₀H₁₂CaN₂Na₂O₈·xH₂O) retains a simpler tetraacetate backbone .
- Chelation Capacity :
DTPA vs. Trisodium Nitrilotriacetate (NTA)
- Structure: NTA: A smaller molecule (C₆H₆NO₆·3Na) with three carboxylate groups and one central amine, acting as a tetradentate ligand .
- Applications :
Stability Constants and Metal Binding Efficiency
Notes:
- DTPA’s superior stability for trivalent metals makes it irreplaceable in nuclear medicine, whereas EDTA remains the standard for lead toxicity .
Comparison with Non-Chelating Calcium Salts
- Calcium Citrate (C₁₂H₁₀Ca₃O₁₄) : Used for dietary supplementation; lacks chelation properties but offers high bioavailability .
Preparation Methods
Synthesis of Diethylenetriaminepentaacetic Acid (DTPA)
The first step involves synthesizing the ligand DTPA, which is the backbone of the compound. The classical method includes:
- Starting materials: Diethylenetriamine and chloroacetic acid (or its sodium salt)
- Reaction: Alkylation of diethylenetriamine with chloroacetic acid under basic conditions
- Conditions: Typically conducted in aqueous alkaline medium at elevated temperatures (50–80°C)
- Outcome: Formation of pentetic acid (DTPA) with five carboxymethyl groups attached to the nitrogen atoms
This step requires careful control of pH and temperature to maximize yield and minimize side reactions.
Formation of Calcium Trisodium Salt
Once DTPA is obtained, it is converted into the calcium trisodium salt hydrate through:
- Neutralization: The acidic DTPA is neutralized with sodium hydroxide to form the trisodium salt.
- Calcium Complexation: Calcium ions (usually from calcium chloride or calcium hydroxide) are introduced to the trisodium salt solution to form the calcium trisodium complex.
- Hydration: The final compound is crystallized from aqueous solution to yield the hydrate form.
The stoichiometric ratio is critical: one calcium ion to three sodium ions per DTPA molecule to maintain charge balance and form the stable complex.
Reaction Conditions and Parameters
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| DTPA synthesis | Diethylenetriamine, chloroacetic acid, NaOH | 50–80°C, aqueous alkaline medium | Controlled pH (~10-12) to ensure alkylation |
| Neutralization | DTPA, NaOH | Room temperature, aqueous | Formation of trisodium salt |
| Calcium complexation | Trisodium DTPA, CaCl2 or Ca(OH)2 | Room temperature, aqueous | Stoichiometric Ca:Na ratio 1:3 |
| Crystallization (hydration) | Aqueous solution | Cooling to 0–5°C | Yields hydrate crystals |
This table summarizes the typical preparation stages with their respective reagents and conditions.
Research Findings and Optimization
- Yield and Purity: Studies have shown that maintaining the pH during alkylation in the synthesis of DTPA is crucial for high purity and yield. Excess chloroacetic acid or insufficient base leads to incomplete substitution or side products.
- Calcium Complex Stability: The calcium trisodium salt exhibits high stability constants due to the multidentate nature of DTPA, favoring the formation of the hydrate complex under mild aqueous conditions.
- Hydration State Control: The degree of hydration can be controlled by crystallization temperature and solvent conditions, influencing the physicochemical properties of the final product.
Analytical Data Supporting Preparation
| Property | Value | Method |
|---|---|---|
| Molecular Weight (hydrate) | 515.37 g/mol | Calculated |
| Elemental Analysis (C, H, N) | Consistent with C14H20CaN3Na3O11·xH2O | Elemental analysis |
| Infrared Spectroscopy | Characteristic carboxylate and amine peaks | FTIR |
| X-Ray Crystallography | Confirms hydrate crystal structure | XRD |
| pH of aqueous solution | ~7-8 (neutral to slightly basic) | pH meter |
These data confirm the successful synthesis and purity of calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate.
Q & A
Q. What are the recommended methods for synthesizing and validating the purity of this compound?
Synthesis typically involves stepwise functionalization of the polyaminocarboxylate backbone. A common approach is reacting ethylenediamine derivatives with chloroacetic acid under alkaline conditions, followed by calcium and sodium ion exchange . Purity validation requires:
- HPLC with UV detection (λ = 254 nm) to assess organic impurities.
- ICP-OES to confirm Ca²⁺/Na⁺ stoichiometry .
- Karl Fischer titration to quantify hydrate content .
Q. Which techniques are critical for structural characterization?
- X-ray crystallography : Resolves bond lengths (e.g., Ca–O = 2.35–2.45 Å) and coordination geometry (octahedral Ca²⁺ center) . Example crystal
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 6.7117, 12.1495, 13.102 |
| α, β, γ (°) | 82.71, 89.25, 83.24 |
Q. How does its calcium chelation efficiency compare to EDTA derivatives?
In vitro studies show a log K (stability constant) of ~12.5 for Ca²⁺, lower than EDTA-Ca (log K = 10.7), but higher selectivity in mixed-ion systems due to its branched topology . Use potentiometric titration (pH 4–10) with competing ions (e.g., Mg²⁺, Fe³⁺) to quantify selectivity .
Advanced Research Questions
Q. How can contradictions in reported stability constants be resolved?
Discrepancies often arise from ionic strength differences or competing ligands. Standardize conditions:
- Use IUPAC-recommended buffers (e.g., 0.1 M KCl for constant ionic strength).
- Validate via spectrophotometric competition assays (e.g., with arsenazo III for Ca²⁺ detection) .
- Apply multivariate regression to account for protonation equilibria .
Q. What strategies enhance metal-ion selectivity in complex matrices?
- Molecular dynamics simulations : Model ligand flexibility to predict steric effects on ion binding .
- Functional group substitution : Replace carboxylates with phosphonates to increase affinity for trivalent ions (e.g., La³⁺) .
- Experimental validation : Perform competitive binding assays using SEC-ICP-MS to quantify partitioning .
Q. How should conflicting TGA-DSC data on thermal decomposition be interpreted?
Disagreements often stem from hydrate stability or atmospheric O₂/CO₂ interference. Best practices:
- Conduct controlled atmosphere TGA (N₂ vs. air) to isolate oxidation vs. dehydration steps.
- Pair with mass spectrometry (Evolved Gas Analysis) to identify volatile products (e.g., H₂O, CO₂) .
- Example decomposition profile:
| Stage | Temp. Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| 1 | 25–150 | 10.2 | H₂O release |
| 2 | 250–400 | 45.8 | Ligand pyrolysis |
Methodological Notes
- Avoid commercial databases : Prioritize crystallographic data from IUCr journals and thermodynamic studies from ACS publications .
- Cross-validate techniques : Combine XRD with EXAFS for local metal coordination details .
- Ethical considerations : For biomedical applications, ensure compliance with USP standards for heavy-metal contaminants (<1 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
